N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-7-2-4-10-17(14)19(21)20-12-6-9-16-13-15-8-3-5-11-18(15)22-16/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRIBYRDYRBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Alkylation: The benzofuran core is then alkylated with a suitable propylating agent to introduce the 3-(1-benzofuran-2-yl)propyl group.
Amidation: The final step involves the reaction of the alkylated benzofuran with 2-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzofuran ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran-2-carboxylic acid, while reduction can yield dihydrobenzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis:
Structural Analogues
2.1.1 N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: $ C{13}H{19}NO_2 $
- Key Features : Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization reactions.
- Comparison : Unlike the target compound, this derivative lacks aromatic heterocycles (e.g., benzofuran) but shares a methyl-substituted benzamide core. The hydroxyl and tertiary alkyl groups enhance solubility in polar solvents, whereas the benzofuran group in the target compound may confer rigidity and π-π stacking capabilities .
2.1.2 N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
- Molecular Formula : $ C{19}H{18}Cl2N2O $
- Key Features : Features a benzimidazole ring and dichlorinated benzamide.
- Comparison: The benzimidazole group (vs.
2.1.3 N-[3-(1H-Imidazol-1-yl)propyl]-2-[(2-methoxybenzoyl)amino]benzamide
- Molecular Formula : $ C{21}H{22}N4O3 $
- Key Features : Contains an imidazole ring and methoxy-substituted benzamide.
- Comparison : The imidazole group (vs. benzofuran) offers distinct coordination chemistry, while the methoxy group enhances electron density on the benzamide ring. This contrasts with the methyl group in the target compound, which is less electron-donating .
Physicochemical and Functional Properties
- Synthesis : The target compound likely utilizes a propylamine intermediate (e.g., 3-(1-benzofuran-2-yl)propylamine) coupled with 2-methylbenzoic acid derivatives, akin to methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which employs 3-methylbenzoyl chloride .
- Characterization : All compounds rely on NMR, IR, and X-ray crystallography for structural validation. Software like SHELXL and ORTEP-3 are standard for crystallographic analysis .
- Reactivity : The benzofuran group in the target compound may enhance aromatic interactions in catalysis or binding, whereas imidazole/benzimidazole derivatives prioritize coordination or hydrogen bonding .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-methylbenzamide is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Benzofuran Compounds
Benzofuran derivatives, including this compound, are recognized for their anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These compounds interact with various biological targets, leading to significant pharmacological effects. The benzofuran moiety is crucial in mediating these interactions, influencing multiple biochemical pathways within cells.
Target Interactions
Benzofuran compounds often exhibit their biological effects through specific interactions with enzymes and receptors. For instance, this compound has been shown to engage with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
Research indicates that this compound demonstrates cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. In vitro studies have shown that it inhibits cell growth effectively, suggesting its potential use in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Antitumor Activity
This compound has exhibited promising antitumor activity in several studies. The compound's ability to inhibit the proliferation of cancer cells is attributed to its interaction with specific molecular targets that regulate cell cycle progression and apoptosis. For example, it has been reported to induce apoptosis in prostate cancer cells by activating caspase pathways .
Antiviral Properties
In addition to its anticancer effects, this compound has shown antiviral activity against certain viruses. Studies suggest that benzofuran derivatives can disrupt viral replication by interfering with viral proteins essential for the life cycle of the virus . This property highlights the compound's potential as a therapeutic agent against viral infections.
Case Studies and Research Findings
Several case studies have investigated the biological activity of benzofuran derivatives:
- Antitumor Efficacy : A study demonstrated that a related benzofuran compound significantly inhibited tumor growth in xenograft models of prostate cancer. The compound's mechanism involved downregulation of key oncogenes and upregulation of tumor suppressor genes .
- Antiviral Activity : Another research effort focused on the antiviral properties of benzofuran derivatives against hepatitis B virus (HBV). The findings indicated that these compounds could reduce HBV DNA levels significantly by disrupting nucleocapsid assembly .
Summary Table of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antitumor | High | Induces apoptosis via caspase activation |
| Antiviral | Moderate | Disrupts viral replication processes |
| Antibacterial | Variable | Interacts with bacterial enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
